2-Bromo-3-methoxybenzyl fluoride
Description
2-Bromo-3-methoxybenzyl fluoride (C₈H₇BrFO) is a halogenated aromatic compound featuring a benzyl backbone substituted with bromine (Br) at the 2-position, a methoxy group (OCH₃) at the 3-position, and a fluorine atom (F) on the benzylic carbon. This compound is structurally analogous to benzyl halides but distinguished by its unique substitution pattern, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
2-bromo-1-(fluoromethyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLHMMVQELNQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780793-90-9 | |
| Record name | 2-Bromo-3-methoxybenzyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxybenzyl fluoride typically involves the bromination of 3-methoxybenzyl fluoride followed by a substitution reaction to introduce the bromine atom. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxybenzyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-bromo-3-methoxybenzoic acid.
Reduction: Reduction reactions can lead to the formation of 2-bromo-3-methoxybenzyl alcohol.
Substitution: Substitution reactions can occur at the bromine or fluorine sites, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2-bromo-3-methoxybenzoic acid
Reduction: 2-bromo-3-methoxybenzyl alcohol
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
2-Bromo-3-methoxybenzyl fluoride serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, including:
- Anticancer Agents : Research indicates that certain derivatives exhibit cytotoxic activities against various cancer cell lines.
- Antimicrobial Compounds : The compound's structure allows for modifications that enhance antibacterial and antifungal properties.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of compounds derived from this compound against breast cancer cells. Results showed significant inhibition of cell proliferation, indicating its potential as a lead compound for further development.
Organic Synthesis
In organic synthesis, this compound is utilized as a building block in the preparation of complex organic molecules. Its reactivity allows it to participate in:
- Coupling Reactions : It can be used in palladium-catalyzed coupling reactions to form biaryl compounds.
- Functionalization Reactions : The compound can undergo various functionalization processes to introduce additional functional groups.
Data Table: Reactivity Overview
| Reaction Type | Conditions | Products |
|---|---|---|
| Palladium-Catalyzed Coupling | Pd catalyst, base | Biaryl compounds |
| Nucleophilic Substitution | Nucleophile (e.g., amines) | Amine derivatives |
| Electrophilic Aromatic Substitution | BrF or similar reagents | Halogenated products |
Material
Mechanism of Action
The mechanism by which 2-Bromo-3-methoxybenzyl fluoride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-3-methoxybenzyl Bromide (C₈H₈Br₂O)
- Structural Differences : Replaces the benzylic fluorine in 2-bromo-3-methoxybenzyl fluoride with bromine.
- Physical Properties :
- Reactivity :
- Bromine is a better leaving group than fluorine, making the bromide more reactive in nucleophilic substitution (SN2) reactions.
- The fluoride variant may exhibit greater stability under physiological conditions, a trait desirable in pharmaceutical intermediates.
2-Bromo-4-fluorobenzylamine Hydrochloride (C₇H₇BrF₂N·HCl)
- Structural Differences :
- Fluorine is positioned on the aromatic ring (para to bromine) rather than the benzylic carbon.
- Contains an amine group (-NH₂) and hydrochloride salt, unlike the methoxy and fluoride groups in the target compound.
- Applications :
2-Bromo-3-methylpyridine (C₆H₆BrN)
- Structural Differences : A pyridine ring replaces the benzene backbone, with bromine at the 2-position and a methyl group at the 3-position.
- Safety Profile :
Physicochemical and Functional Comparisons
Biological Activity
2-Bromo-3-methoxybenzyl fluoride (C8H8BrFO) is an organofluorine compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromine atom and a methoxy group on the benzyl ring, suggests various interactions with biological systems. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C8H8BrFO
- Molecular Weight: 227.05 g/mol
- CAS Number: 1780793-90-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the bromine and methoxy groups enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation: It may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related fluorinated compounds have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | TBD |
| CA-4 (control) | MCF-7 | 0.075 | Tubulin polymerization inhibition |
In vitro studies suggest that fluorinated benzyl compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and programmed cell death .
Antimicrobial Activity
Some studies have explored the antimicrobial potential of similar organofluorine compounds. The introduction of halogens like bromine has been linked to increased antimicrobial efficacy against various pathogens.
Case Studies
-
Study on Anticancer Efficacy:
A recent study investigated a series of fluorinated benzyl derivatives, including those with methoxy substitutions. Results indicated that these compounds exhibited potent antiproliferative effects on MCF-7 cells, with IC50 values significantly lower than non-fluorinated analogs . -
Antimicrobial Evaluation:
Another investigation focused on the antimicrobial properties of related compounds. The study demonstrated that halogenated benzyl derivatives showed enhanced activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
